molecular formula C19H21NO B14209075 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one CAS No. 792122-73-7

3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14209075
CAS No.: 792122-73-7
M. Wt: 279.4 g/mol
InChI Key: JBVANCVETLDQSM-UHFFFAOYSA-N
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Description

3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinolinone core with a propyl group at the 3-position and a p-tolyl group at the 1-position, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as aniline derivatives and ketones.

    Cyclization: The key step involves the cyclization of these starting materials to form the quinolinone core. This can be achieved through various methods, including acid-catalyzed cyclization or transition metal-catalyzed reactions.

    Functional Group Introduction: The propyl and p-tolyl groups are introduced through alkylation and arylation reactions, respectively. These reactions often require specific reagents and conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Biology: It is employed in chemical biology to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2(1H)-quinolinone: A related compound with similar structural features but lacking the propyl and p-tolyl groups.

    1-Propyl-3,4-dihydro-2(1H)-quinolinone: Similar to the target compound but without the p-tolyl group.

    1-p-Tolyl-3,4-dihydro-2(1H)-quinolinone: Similar to the target compound but without the propyl group.

Uniqueness

3-Propyl-1-p-tolyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the propyl and p-tolyl groups, which can confer distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

792122-73-7

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-propyl-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C19H21NO/c1-3-6-16-13-15-7-4-5-8-18(15)20(19(16)21)17-11-9-14(2)10-12-17/h4-5,7-12,16H,3,6,13H2,1-2H3

InChI Key

JBVANCVETLDQSM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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